BenchChemオンラインストアへようこそ!

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Synthetic chemistry Process chemistry Building block procurement

Procure the unsubstituted 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 139713-59-0) as the optimal diversification node for your medicinal chemistry campaign. Its free primary carboxamide enables one-step N-substitution to generate libraries that have delivered clinical candidates (laquinimod, tasquinimod) and tunable cholinesterase inhibitors. The 4-hydroxy-2-quinolone core provides superior aqueous solubility and CB2R affinity (Ki<1 nM) over 4-quinolone alternatives. With a fragment-like profile (MW 204.18, 3 HBD), this scaffold is also ideal for fragment-based screening. One compound feeds your entire SAR program.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 139713-59-0
Cat. No. B11898529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
CAS139713-59-0
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)N)O
InChIInChI=1S/C10H8N2O3/c11-9(14)7-8(13)5-3-1-2-4-6(5)12-10(7)15/h1-4H,(H2,11,14)(H2,12,13,15)
InChIKeyYOLDGFOLHQULBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 139713-59-0): Core Scaffold of the Privileged 4-Hydroxy-2-quinolone-3-carboxamide Class


4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 139713-59-0) is the unsubstituted parent compound of the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide class, a privileged medicinal chemistry scaffold from which the clinically evaluated immunomodulators roquinimex (Linomide), laquinimod, and tasquinimod are derived [1]. The compound features a 4-hydroxy-2-quinolone core with a primary carboxamide at the 3-position (molecular formula C10H8N2O3, MW 204.18 g/mol), providing three hydrogen bond donors and three hydrogen bond acceptors within a compact structure (15 heavy atoms, 1 rotatable bond) . This scaffold has been extensively utilized as a synthetic building block for generating diverse N-substituted carboxamides with activities spanning cholinesterase inhibition, CB2 receptor modulation, anti-inflammatory, anti-proliferative, and immunomodulatory applications [2].

Why N-Substituted 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides Cannot Substitute for the Unsubstituted Parent Scaffold in Research and Synthesis


Within the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide family, N-substitution on the carboxamide nitrogen is the primary determinant of biological target engagement, potency, and selectivity. In the Tomassoli et al. (2011) series, the N-methyl derivative 4c (IC50 = 13 µM for AChE; 19 µM for BuChE) proved equipotent across both cholinesterases, whereas the N-ethyl analogue 4d (IC50 >30 µM for AChE; 5.2 µM for BuChE) was BuChE-selective [1]. Similarly, in the Jönsson et al. (2004) autoimmune program, the shift from roquinimex (N-methyl-N-phenyl) to laquinimod (N-ethyl-N-phenyl) altered both the potency and toxicological profile sufficiently to warrant independent clinical development [2]. Attempting to substitute the unsubstituted parent scaffold (CAS 139713-59-0) with any pre-functionalized N-substituted derivative would eliminate the free primary carboxamide, forfeiting the compound's unique utility as a versatile diversification node for parallel library synthesis and structure-activity relationship (SAR) exploration [3].

Quantitative Differentiation Evidence for 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 139713-59-0) vs. Closest Analogs


One-Step Quantitative Synthesis vs. Multi-Step Routes for N-Substituted Derivatives

A one-step synthesis protocol using adapted Vilsmeier conditions yields the title compound in quantitative yield, as reported in Molbank (2023, M1654). In contrast, N-substituted 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides (e.g., compounds 4a–d in Tomassoli et al., 2011) require a two-step sequence: condensation of isatoic anhydride with diethyl malonate followed by amidation with tetraethylenetetramine or diethylenetetramine in refluxing xylene, with moderate to good yields [1]. The single-step, quantitative-yield protocol for the parent compound represents a significant synthetic efficiency advantage for laboratories requiring the core scaffold as a diversification starting material [2].

Synthetic chemistry Process chemistry Building block procurement

Unsubstituted Primary Carboxamide as a Universal Diversification Node vs. Pre-Functionalized N-Substituted Derivatives

The parent compound (CAS 139713-59-0) bears a free primary carboxamide (–CONH2) at the 3-position, enabling direct amidation with any alkyl-, aryl-, or hetarylamine to generate diverse N-substituted libraries. This has been demonstrated across multiple therapeutic programs: the Tomassoli et al. (2011) series produced cholinesterase inhibitors with IC50 values spanning from 5.2 µM to >30 µM simply by varying the N-substituent (methyl vs. ethyl) [1]; the Jönsson et al. (2004) autoimmune program varied N-alkyl and N-aryl groups to tune potency and toxicology [2]; the Mugnaini et al. (2016) CB2R program shifted from 4-quinolone to 4-hydroxy-2-quinolone scaffold and varied N-substitution to achieve Ki < 1 nM and selectivity index >1300 for CB2R over CB1R [3]. By contrast, pre-functionalized N-substituted derivatives (e.g., roquinimex, laquinimod, or any single N-alkyl/aryl carboxamide) are terminal compounds locked into a single biological profile, incapable of serving as diversification points.

Medicinal chemistry Parallel synthesis SAR exploration

Carboxamide vs. Carboxylic Acid at the 3-Position: Hydrogen Bond Donor Capacity and Synthetic Tractability

Compared to its direct synthetic precursor, 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS 73776-24-6), the carboxamide (CAS 139713-59-0) provides three hydrogen bond donors (HBD = 3) vs. two for the carboxylic acid (HBD = 2), while maintaining three hydrogen bond acceptors (HBA = 3) and a comparable molecular weight (204.18 vs. 205.17 g/mol) . The additional HBD arises from the –NH2 group of the primary amide, which can engage in distinct hydrogen bonding interactions with biological targets compared to the –OH of the carboxylic acid. The carboxamide is also directly amenable to further amidation without activation, whereas the carboxylic acid requires coupling reagents for amide bond formation, adding cost and purification steps [1].

Physicochemical profiling Fragment-based drug design Scaffold selection

4-Hydroxy-2-quinolone Scaffold vs. 4-Quinolone Scaffold: CB2 Receptor Affinity and Solubility Advantage

The Mugnaini et al. (2016) study directly compared 4-quinolone-3-carboxamides with 4-hydroxy-2-quinolone-3-carboxamides as CB2 receptor ligands. Shifting from the 4-quinolone scaffold (lead compound 4, Ki = 0.8 nM for CB2R) to the 4-hydroxy-2-quinolone scaffold (compounds 7b and 7c) yielded ligands with Ki < 1 nM and selectivity index [SI = Ki(CB1R)/Ki(CB2R)] > 1300, while also achieving a 100-fold improvement in aqueous solubility at pH 7.4 for compound 7c relative to lead 4 [1]. The 4-hydroxy-2-quinolone core of CAS 139713-59-0 is the unsubstituted embodiment of this solubility- and affinity-advantaged scaffold, providing the foundational template onto which the optimal N-substitution patterns identified by Mugnaini et al. can be installed [1].

Cannabinoid receptor Scaffold hopping Physicochemical optimization

Optimal Research and Industrial Application Scenarios for 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 139713-59-0)


Parallel Library Synthesis for Cholinesterase Inhibitor SAR Programs

The unsubstituted primary carboxamide enables direct, one-step diversification with diverse amines to generate N-substituted 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide libraries for cholinesterase inhibitor screening. As established by Tomassoli et al. (2011), even minor N-substituent changes (methyl → ethyl) shift AChE/BuChE selectivity from equipotent (4c: IC50 = 13 µM AChE, 19 µM BuChE) to BuChE-selective (4d: IC50 >30 µM AChE, 5.2 µM BuChE), demonstrating that the core scaffold's biological profile is exquisitely tunable through N-substitution [1]. The parent compound (CAS 139713-59-0) is the optimal starting material for these libraries, offering a single procurement line item that feeds the entire SAR campaign.

CB2 Receptor Ligand Development with Optimized Solubility

The 4-hydroxy-2-quinolone core scaffold embodied by CAS 139713-59-0 has been validated as superior to the 4-quinolone scaffold for CB2R ligand development, delivering ligands with Ki < 1 nM, selectivity index >1300 over CB1R, and a 100-fold aqueous solubility improvement at pH 7.4 [1]. Researchers developing CB2R-targeted therapeutics for inflammatory and neuropathic pain should procure the 4-hydroxy-2-quinolone-3-carboxamide core rather than the 4-quinolone-3-carboxamide alternative, as the hydroxyl group at the 4-position is the critical structural feature driving the solubility enhancement without compromising receptor affinity [1].

Immunomodulatory Drug Discovery: Roquinimex/Laquinimod Scaffold Optimization

The Jönsson et al. (2004) structure-activity relationship study established that N-substitution on the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide scaffold is the key determinant of potency and toxicological profile in autoimmune disease models, culminating in the clinical candidate laquinimod (8c), which demonstrated improved potency and superior toxicological profile compared to roquinimex [1]. The unsubstituted parent compound (CAS 139713-59-0) provides the identical core scaffold used in this clinically validated program, enabling medicinal chemistry teams to explore novel N-substitution patterns beyond those already claimed in the roquinimex/laquinimod/tasquinimod patent space [1].

Fragment-Based Drug Discovery Using a Privileged Quinoline Scaffold

With a molecular weight of 204.18 g/mol, 15 heavy atoms, and three hydrogen bond donors, CAS 139713-59-0 meets fragment-like physicochemical criteria while bearing the privileged 4-hydroxy-2-quinolone pharmacophore found in multiple clinical-stage compounds [1]. Its compact size and balanced HBD/HBA profile make it suitable for fragment-based screening campaigns, where the free primary carboxamide can form key hydrogen bonding interactions while the quinoline core engages in π-stacking. Compared to the carboxylic acid analogue (CAS 73776-24-6), the carboxamide's additional HBD (3 vs. 2) expands the potential interaction space for fragment hit identification .

Quote Request

Request a Quote for 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.